molecular formula C9H10N2S B149087 4,5-Dimethyl-1,3-benzothiazol-2-amine CAS No. 79050-49-0

4,5-Dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B149087
CAS No.: 79050-49-0
M. Wt: 178.26 g/mol
InChI Key: ZAJVZJPXCSIEQP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-benzothiazol-2-amine (CAS 79050-49-0) is a benzothiazole derivative of significant interest in scientific research, particularly in the field of antimicrobial and antitubercular agent development. This compound has been identified as a key scaffold in whole-cell screening against Mycobacterium tuberculosis , demonstrating potent bactericidal activity against both replicating and non-replicating bacteria, as well as efficacy against intracellular M. tuberculosis in murine macrophages . Its molecular formula is C9H10N2S, with a molecular weight of 178.25 g/mol . Researchers utilize this amine as a versatile building block for synthesizing novel compounds, including azo dyes, which are explored for a range of pharmacological activities such as antibacterial, antifungal, and anticancer properties . The compound is characterized by its high purity, with typical analytical data including a distinct ¹H NMR signature and a melting point of 142-144°C . It is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling information, as the compound may pose hazards including specific target organ toxicity (single exposure) and skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJVZJPXCSIEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activity and Pharmacological Potential of 4,5 Dimethyl 1,3 Benzothiazol 2 Amine Derivatives

Antimicrobial Research Applications

Derivatives of 4,5-dimethyl-1,3-benzothiazol-2-amine have demonstrated significant promise as antimicrobial agents, with studies highlighting their efficacy against a range of pathogenic bacteria and fungi.

The antibacterial potential of benzothiazole (B30560) derivatives has been a subject of considerable research. A variety of novel benzothiazole compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. For instance, a series of sulphonamide derivatives incorporating the benzothiazole nucleus has been synthesized and tested for antibacterial properties. These compounds showed significant activity against bacterial strains such as Bacillus subtilis and Escherichia coli. In another study, newly synthesized oxazepine derivatives bearing a benzothiazole moiety were investigated for their antibacterial action against Staphylococcus aureus and Escherichia coli. One of the oxazepine compounds exhibited better activity against the Gram-positive bacteria than the standard drug, gentamicin (B1671437). Furthermore, benzamide-linked benzothiazole conjugates have been reported to possess significant antibacterial activity with low Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound Type Bacterial Strain(s) Key Findings Reference(s)
Sulphonamide Derivatives Bacillus subtilis, Escherichia coli Showed significant antibacterial activity.
Oxazepine Derivatives Staphylococcus aureus, Escherichia coli One compound was more effective than gentamicin against S. aureus.
Benzamide-linked Conjugates Various bacterial species Demonstrated significant activity with low MIC values.
Heteroarylated Benzothiazoles E. coli Compound 2j was found to be the most potent with MIC at 0.23–0.94 mg/mL.

The exploration of this compound derivatives has also extended to their potential as antifungal agents. Research has shown that fusing the benzothiazole moiety with other heterocyclic rings can result in compounds with a broad spectrum of antifungal activity. For example, certain fused pyrimido benzothiazoles have demonstrated good activity against fungal species such as Aspergillus niger and Penicillium sp. Other studies have reported on heteroarylated benzothiazoles that exhibit good antifungal activity, in some cases higher than the reference drugs ketoconazole (B1673606) and bifonazole, with MIC values as low as 0.06–0.47 mg/mL. Sulphonamide derivatives of benzothiazole have also been tested against fungal strains like Candida albicans, showing significant activity.

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

Compound Type Fungal Strain(s) Key Findings Reference(s)
Fused Pyrimido Benzothiazoles Aspergillus niger, Penicillium sp. Showed a broad spectrum of antifungal activity.
Heteroarylated Benzothiazoles Various fungal species Exhibited good antifungal activity, some superior to reference drugs.
Sulphonamide Derivatives Candida albicans Demonstrated significant antifungal activity.
Benzothiazole-based thiazolidinones C. albicans Some compounds showed very potent activity.

A significant area of research for benzothiazole derivatives has been in the development of new treatments for tuberculosis (TB), including against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Several studies have synthesized and evaluated novel benzothiazole derivatives for their anti-tubercular activity. For instance, new benzothiazole–pyrimidine hybrids have been designed and tested against different TB strains. Compounds 5c and 15 from one study showed high activity against a drug-sensitive strain (MIC = 0.24 and 0.48 µg/mL, respectively) and also demonstrated significant activity against MDR and XDR strains. Another study on benzothiazolylpyrimidine-5-carboxamide analogues found that compounds 7a and 7g had better activity than the standard drug Isoniazid (INH), with MIC values of 0.08 µg/mL.

A key target for many antitubercular benzothiazole derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 blocks the formation of essential cell wall components, leading to bacterial cell death.

Benzothiazinones (BTZs), a class of benzothiazole derivatives, are potent inhibitors of DprE1. They act as suicide inhibitors, requiring the conversion of their nitro group to a nitroso group, which then forms a covalent bond with a cysteine residue in the active site of DprE1. The development of BTZ derivatives has focused on improving their pharmacokinetic and physicochemical properties. For example, the nitroso-benzothiazinone CT325 was synthesized to bypass the need for inhibitor activation and has been shown to inhibit DprE1 activity. Molecular docking studies have also been employed to identify promising BTZ analogs as potential DprE1 inhibitors.

Antitubercular Efficacy and Mechanistic Investigations

Anticancer Research and Cytotoxicity Studies

In addition to their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms.

Numerous studies have reported the in vitro cytotoxic activity of benzothiazole derivatives against a panel of human cancer cell lines, including the breast cancer cell line MCF-7, the cervical cancer cell line HeLa, and the lung cancer cell line A549.

For example, a study on benzylideneiminophenylthiazole analogues found that compound 7b exhibited the maximum cytotoxicity against MCF-7 cells. In another investigation, nitrophenyl sulphonamide and ter-butyl sulphonamide based methylsulfonyl benzothiazoles showed the best anticancer activities against the HeLa cell line, with IG50 values of 0.22 µM and 0.6 µM, respectively. Furthermore, three different benzothiazole derivatives were evaluated for their cytotoxicity against the human lung carcinoma cell line A549, with two of the compounds showing mild but interesting cytotoxic properties.

Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound Type Cancer Cell Line(s) Key Findings (IC50/IG50 values) Reference(s)
Benzylideneiminophenylthiazole analogue (7b) MCF-7 (Breast) Exhibited maximum cytotoxicity among the series.
Nitrophenyl sulphonamide based methylsulfonyl benzothiazole (38) HeLa (Cervical) IG50 = 0.22 µM
Ter-butyl sulphonamide based methylsulfonyl benzothiazole (39) HeLa (Cervical) IG50 = 0.6 µM
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) A549 (Lung) IC50 = 68 µg/mL
6-nitrobenzo[d]thiazol-2-ol (C) A549 (Lung) IC50 = 121 µg/mL
Benzothiazole-based 1,3,4-thiadiazole (B1197879) derivative (4g) HT-1376 (Bladder) IC50 = 26.51 μM

Exploration of Molecular Mechanisms of Antitumor Action

Research into the molecular mechanisms of the antitumor action of benzothiazole derivatives has revealed multifaceted pathways through which these compounds exert their effects. While specific studies focusing solely on this compound derivatives are limited in publicly available literature, the broader class of 2-aminobenzothiazoles has been investigated, providing insights into potential mechanisms.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain benzothiazole derivatives have been shown to trigger apoptosis through caspase activation pathways. Studies on some 2-(4-aminophenyl)benzothiazole derivatives have demonstrated their ability to induce cell death in various cancer cell lines. nih.gov For example, compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide have shown considerable anticancer activity. nih.gov

Another significant molecular mechanism is the induction of cell cycle arrest. Some benzothiazole derivatives have been observed to halt the proliferation of cancer cells by interfering with the cell cycle progression. This disruption prevents the cancer cells from dividing and growing, ultimately leading to a reduction in tumor growth. While specific data on this compound derivatives' impact on cell cycle is not detailed in the available search results, the general activity of the benzothiazole class suggests this as a probable mechanism of action.

Neuropharmacological Investigations

The neuropharmacological potential of benzothiazole derivatives has been an active area of research, with studies exploring their utility in various neurological conditions.

The anticonvulsant properties of benzothiazole derivatives have been evaluated in preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively.

Several studies have demonstrated the anticonvulsant potential of various benzothiazole derivatives. For instance, a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were synthesized and evaluated, with some compounds showing potent activity in the MES model. nih.gov Similarly, other research on novel benzothiazole derivatives has identified compounds with significant protection in both MES and scPTZ screens. mdpi.comdoaj.org For example, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmide demonstrated notable activity in both tests. mdpi.comdoaj.org While these studies provide a strong indication of the anticonvulsant potential of the benzothiazole scaffold, specific data for derivatives of this compound were not prominently featured in the search results.

Table 1: Anticonvulsant Activity of Selected Benzothiazole Derivatives

Compound IDTest ModelActivityReference
Compound 9 (sulfonamide derivative)MESMost potent in series nih.gov
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmideMES & scPTZED₅₀ of 54.8 mg/kg (MES) and 52.8 mg/kg (scPTZ) mdpi.comdoaj.org
Benzothiazol-2(3H)-one derivatives (3n and 3q)MESED₅₀ of 46.1 and 64.3 mg kg⁻¹ mdpi.com

This table presents data on various benzothiazole derivatives as specific data for this compound derivatives was not available in the search results.

Derivatives of benzothiazole have been investigated for their ability to inhibit key enzymes involved in neurological pathways, highlighting their potential for treating neurodegenerative diseases and other neurological disorders.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are crucial in the management of Alzheimer's disease. Several studies have reported on benzothiazole derivatives as potent inhibitors of these enzymes. For instance, a series of new benzothiazole derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against both AChE and MAO-B. nih.gov One particular compound, 4f, displayed an IC₅₀ value of 23.4 ± 1.1 nM against AChE. nih.gov Another study on benzothiazolone derivatives also identified compounds with effective cholinesterase inhibition. mdpi.com

Monoamine Oxidase B (MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease. Research has shown that benzothiazole derivatives can act as potent and selective MAO-B inhibitors. nih.gov In one study, compound 4f, a benzothiazole derivative, exhibited an IC₅₀ value of 40.3 ± 1.7 nM for MAO-B inhibition. nih.gov This dual inhibition of both cholinesterases and MAO-B by a single molecule is a promising strategy for the treatment of complex neurodegenerative diseases.

Histamine (B1213489) H3 Receptor: The histamine H3 receptor is a target for the treatment of various neurological and psychiatric disorders. wikipedia.org While the search results indicate that amine derivatives have been investigated as histamine H3-receptor antagonists, and some have shown moderate to good activity, specific studies on this compound derivatives as histamine H3 receptor antagonists were not found. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives

Compound IDTarget EnzymeIC₅₀/ActivityReference
Compound 4fAcetylcholinesterase (AChE)23.4 ± 1.1 nM nih.gov
Compound 4fMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nM nih.gov
Compound M13 (benzothiazolone derivative)Butyrylcholinesterase (BChE)1.21 µM mdpi.com

This table presents data on various benzothiazole derivatives as specific data for this compound derivatives was not available in the search results.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of benzothiazole derivatives has been well-documented in preclinical studies. nih.govpreprints.orgresearchgate.net These compounds are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. preprints.orgresearchgate.net

Several synthesized benzo[d]thiazol-2-amine derivatives have demonstrated significant anti-inflammatory and analgesic effects. preprints.orgresearchgate.net For instance, in one study, derivative G10, which has a 4-amino group, showed the highest anti-inflammatory response with 67.88% inhibition of edema in the carrageenan-induced rat paw edema model. preprints.org The derivative G11, with a 4-C₂H₅ group, exhibited the highest analgesic response in the hot plate method. preprints.org Another study on new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties also reported potent anti-inflammatory and analgesic activities. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzo[d]thiazol-2-amine Derivatives

Derivative IDActivityKey FindingReference
G10 (4-amino group)Anti-inflammatory67.88% inhibition of edema preprints.org
G11 (4-C₂H₅ group)AnalgesicHighest reaction time in hot plate test preprints.org
Compound 17c (carboxamide derivative)Anti-inflammatory80% inhibition of edema at 3h nih.gov
Compound 17i (carboxamide derivative)AnalgesicED₅₀ of 69 µM/kg after 2h nih.gov

This table presents data on various benzothiazole derivatives as specific data for this compound derivatives was not available in the search results.

Other Emerging Pharmacological Activities

Beyond the well-established areas of research, derivatives of benzothiazole are being explored for other therapeutic applications.

Helminth infections remain a significant global health problem, and there is a continuous need for new anthelmintic agents. Benzothiazole derivatives have been identified as a promising class of compounds with potential anthelmintic properties. ijnrd.orgresearchgate.netnih.govresearchgate.net

Studies have shown that certain benzothiazole derivatives exhibit potent activity against various helminths. For example, a series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro anthelmintic activity against earthworms, with some compounds demonstrating significant effects. ijnrd.org The search for new anthelmintics has also led to the investigation of benzothiazole derivatives against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov While the benzothiazole scaffold is a recurring theme in the development of anthelmintic drugs, specific research on the anthelmintic applications of this compound derivatives was not explicitly detailed in the provided search results.

Antileishmanial Studies

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. nih.gov The limitations of current therapies, including high toxicity and the emergence of resistance, have fueled the search for novel therapeutic agents. nih.govnih.gov In this context, derivatives of the benzothiazole scaffold have been investigated for their potential antileishmanial properties. mdpi.com

A study involving a series of synthesized benzothiazole derivatives demonstrated a range of in vitro activity against Leishmania. researchgate.netiaea.org These compounds exhibited IC50 values from 18.32 to 81.89 µM. researchgate.netiaea.org Among the tested compounds, three derivatives showed notable potency when compared to the standard drug Pentamidine (IC50 = 5.09 ± 0.04 µM). researchgate.netiaea.org The most active compounds were identified as compound 2 (IC50 = 18.32 ± 0.18 µM), compound 5 (IC50 = 19.72 ± 0.32 µM), and compound 3 (IC50 = 21.87 ± 0.43 µM). researchgate.netiaea.org Preliminary structure-activity relationship (SAR) analysis suggested that the presence and position of hydroxyl groups on the phenyl ring attached to the benzothiazole core were crucial for the observed activity. researchgate.net

Further research into benzothiazole derivatives incorporating an aromatic hydrazone moiety revealed a promising candidate against Leishmania amazonensis. nih.gov The most effective compound from this series displayed IC50 values of 28.86 µM against promastigotes and 7.70 µM against the clinically relevant intracellular amastigotes, proving more active than the reference drug miltefosine. nih.gov Mechanistic studies and in silico analysis of this compound suggested a favorable profile for further preclinical development. nih.gov

In another approach, hybrid molecules combining the benzothiazole and acridinone (B8587238) rings were synthesized and evaluated. nih.gov Two specific derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, demonstrated selective antileishmanial effects, particularly against the amastigote stage of the parasite. nih.gov This suggests that joining a benzothiazole group to an amino-9-(10H)-acridinone structure could be a viable strategy for enhancing anti-amastigote properties. nih.gov

Antileishmanial Activity of Benzothiazole Derivatives
Compound/DerivativeTargetIC50 (µM)Reference
Compound 2Leishmania spp.18.32 ± 0.18 researchgate.net
Compound 5Leishmania spp.19.72 ± 0.32 researchgate.net
Compound 3Leishmania spp.21.87 ± 0.43 researchgate.net
Benzothiazole-hydrazone derivativeL. amazonensis (amastigotes)7.70 nih.gov
Benzothiazole-hydrazone derivativeL. amazonensis (promastigotes)28.86 nih.gov
Pentamidine (Standard)Leishmania spp.5.09 ± 0.04 researchgate.net

Antiviral Properties (e.g., Anti-HIV)

The benzothiazole nucleus is a versatile scaffold that has been extensively explored in the development of agents against various viral infections. mdpi.combohrium.com Derivatives have shown potential against a wide range of viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and influenza viruses, by targeting different viral components like proteases, helicases, and polymerases. nih.govacs.orgtandfonline.com

In the context of Human Immunodeficiency Virus (HIV), several benzothiazole derivatives have been identified as potential inhibitors. mdpi.com One study highlighted (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone as being active against HIV-1 in human T-lymphocyte (MT-4) cells. mdpi.com Another potent antiretroviral agent, a benzothiazolyl compound featuring an indole (B1671886) moiety, was found to inhibit HIV-1 entry into cells by binding to the HIV-1 envelope protein and preventing the interaction of GP120 with the CD4 receptor. nih.gov

A specific series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was synthesized and evaluated for anti-HIV activity. nih.gov Many of these compounds displayed moderate to potent activity against wild-type HIV-1. nih.gov The most promising compound from this series, designated 6v, exhibited an EC50 value of less than 7 µg/ml. nih.gov Two other compounds, 6m and 6u, also showed potent anti-HIV activity against MT-4 cells. nih.gov

Furthermore, research on related structures has provided insights into potential mechanisms. For instance, benzisothiazolone derivatives, structurally related to benzothiazoles, have been identified as a new class of multifunctional HIV-1 reverse transcriptase (RT) inhibitors, affecting both the DNA polymerase and RNase H activities of the enzyme. mdpi.com This dual inhibition is a valuable characteristic for antiviral drug development. mdpi.com The exploration of benzothiazole derivatives as antiviral agents remains an active area of research, driven by their ability to interact with various viral targets. mdpi.comnih.gov

Anti-HIV Activity of Benzothiazole Derivatives
Compound/DerivativeTarget/AssayEC50 (µg/ml)Reference
N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6vWild-type HIV-1 (MTT method)<7 nih.gov
Compound 6mWild-type HIV-1 (MTT method)Potent Activity nih.gov
Compound 6uWild-type HIV-1 (MTT method)Potent Activity nih.gov

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidation of Key Structural Features for Modulating Biological Activity

The benzothiazole (B30560) scaffold is a versatile pharmacophore found in numerous biologically active compounds. nih.gov The specific substitutions on this core structure, such as the dimethyl groups at the 4 and 5 positions and the amine group at the C-2 position, are critical determinants of its interaction with biological targets.

The presence and position of substituents on the benzene (B151609) ring of the benzothiazole core significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. While specific research on the 4,5-dimethyl substitution pattern is limited, general principles of SAR for benzothiazole derivatives offer valuable insights.

Methyl groups are known to increase lipophilicity, which can enhance a compound's ability to cross cell membranes and improve its bioavailability. jocpr.com The placement of these two methyl groups on adjacent carbons (positions 4 and 5) can also introduce specific steric constraints that may influence how the molecule fits into the binding pocket of a target protein or enzyme. The electronic effect of methyl groups is weakly electron-donating, which can alter the reactivity and binding affinity of the entire heterocyclic system. For instance, in a study of antidepressant-like activities of N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide (B32628) derivatives, the dimethyl substitution was a key feature of the synthesized compounds. nih.gov

The C-2 position of the benzothiazole ring is a common site for chemical modification and plays a pivotal role in defining the compound's biological activity. nih.govresearchgate.net The parent compound features a 2-amino group, which is a key functional group capable of forming hydrogen bonds, a critical interaction for ligand-receptor binding. jocpr.com

Studies on various 2-substituted benzothiazoles have shown that modifying this position leads to a wide range of pharmacological activities. researchgate.netagriculturejournals.cz

Amino and Hydrazine (B178648) Groups: The presence of an amino (-NH2) or a hydrazine group at the C-2 position has been associated with bactericidal and anti-inflammatory activities. pharmacyjournal.in

Phenyl and Substituted Phenyl Groups: Attaching phenyl rings to the C-2 position can confer anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

Thiol and Pyrazoline Moieties: The introduction of a thiol (-SH) group or a pyrazoline moiety can also enhance the biological activity of the benzothiazole core. pharmacyjournal.in

This highlights that while the 2-amino group of 4,5-Dimethyl-1,3-benzothiazol-2-amine is a crucial feature, its replacement or further derivatization represents a key strategy for modulating the compound's therapeutic profile.

Table 1: Influence of C-2 Position Substituents on Benzothiazole Bioactivity

C-2 Substituent Associated Biological Activities
Amino (-NH2) Antibacterial, Anti-inflammatory pharmacyjournal.in
Phenyl Anticancer, Anti-inflammatory, Anticonvulsant pharmacyjournal.in
Thiol (-SH) General bioactivity enhancement pharmacyjournal.in
Mercapto (-SH) / Hydrazine Bactericidal, Anti-inflammatory pharmacyjournal.in
Acetamide Antidepressant-like nih.gov

Beyond the specific dimethyl pattern, the substitution on the benzothiazole aromatic ring, in general, has a profound impact on the pharmacological profile. The nature and position of these substituents can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. researchgate.netnih.gov

Halogen Groups: The introduction of electron-withdrawing groups like fluorine or chlorine can significantly enhance bioactivity. researchgate.net For example, a fluorine atom at the 6-position has been shown to improve anticancer activity. researchgate.net Halogen substituents on phenyl rings attached at the C-2 position are also known to confer anticonvulsant properties. pharmacyjournal.in

Methoxy (B1213986) Groups: An electron-donating methoxy group (-OCH3) at position 4 has been linked to increased antibacterial activity. pharmacyjournal.in When present on a C-2 phenyl substituent, it has been associated with anti-Alzheimer's activity. pharmacyjournal.in

Hydrophobic Moieties: The presence of hydrophobic groups on the benzothiazole ring is generally considered favorable for cytotoxic activity against cancer cell lines. pharmacyjournal.in

These findings underscore the importance of the entire substitution pattern on the benzothiazole ring system in determining the ultimate pharmacological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiazole derivatives, QSAR models are invaluable tools for understanding the key structural features required for activity and for predicting the potency of novel compounds. benthamdirect.comresearchgate.net

The development of a robust QSAR model involves several critical steps. nih.gov First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological, geometrical, electronic, and physicochemical properties.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed biological activity. researchgate.netresearchgate.net A study on benzothiazole hydrazone derivatives as Bcl-XL inhibitors successfully developed a QSAR model using a genetic algorithm and multiple linear regression, identifying key descriptors related to the molecule's topology, shape, size, and electronic properties. benthamdirect.com

Validation is a crucial step to ensure the model is statistically significant and has predictive power. nih.govkubinyi.de This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) assess the model's internal consistency and robustness. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's development. benthamdirect.com A high predicted correlation coefficient (R²pred) for the test set indicates good predictive power. researchgate.net

QSAR models for benzazole derivatives have successfully elucidated the effects of substituents, showing that activity can depend on the 3D distribution of atomic mass and polarizability. mdpi.com

Table 2: Key Steps in QSAR Model Development and Validation

Step Description Key Metrics/Techniques
Dataset Selection Compiling a set of structurally related compounds with measured biological activity. Training Set, Test Set
Descriptor Calculation Quantifying molecular properties (e.g., electronic, steric, topological). 2D/3D Descriptors, Physicochemical Properties
Model Generation Establishing a mathematical relationship between descriptors and activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS) researchgate.netresearchgate.net
Internal Validation Assessing the robustness and stability of the model. Cross-validation (Q²) researchgate.net
External Validation Evaluating the model's ability to predict the activity of new compounds. Predicted R² (R²pred) benthamdirect.comresearchgate.net

Once a QSAR model has been rigorously developed and validated, it can be used to predict the biological activity of newly designed or untested benzothiazole derivatives. benthamdirect.comresearchgate.net By analyzing the descriptors present in the final QSAR equation, researchers can identify the structural features that are either beneficial or detrimental to the desired activity.

For example, if a QSAR model indicates that a higher value for a specific descriptor related to molecular size is positively correlated with activity, it suggests that designing larger molecules within the same class could lead to more potent compounds. A validated QSAR model for benzothiazole analogues was successfully used to predict the minimum inhibitory concentration (MIC) against bacterial species. researchgate.net Similarly, QSAR models for antiproliferative activity have highlighted the importance of descriptors related to the spatial distribution of atomic mass and van der Waals volumes. mdpi.com

This predictive capability is a cornerstone of modern drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of synthetic efforts, ultimately accelerating the development of new therapeutic agents.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For benzothiazole derivatives, this method is instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding.

Docking studies performed on the benzothiazole scaffold, the core of this compound, have revealed interactions with a variety of enzymes and receptors. These studies provide insights into the specific amino acid residues that are critical for binding.

For instance, research on benzothiazole derivatives as inhibitors of mitogen-activated protein kinases (MAPKs) has shown distinct binding modes. One study found that a benzothiazole compound could bind to the allosteric site of both extracellular signal-regulated kinase 2 (ERK2) and p38α MAPK. nih.gov In the case of p38α, the interaction was further stabilized by the formation of a covalent bond with the residue Cys162. nih.gov

In studies targeting the p56lck enzyme, a member of the Src family of protein tyrosine kinases, benzothiazole derivatives have been shown to bind to the ATP binding site. biointerfaceresearch.com Similarly, when investigating potential inhibitors for acetylcholinesterase, an enzyme implicated in Alzheimer's disease, docking analyses have highlighted interactions with key amino acid residues within the enzyme's active site. nih.gov

Furthermore, in the context of cannabinoid receptor type 2 (CB2R), docking simulations of carborane-substituted benzothiazole ligands identified interactions with hydrophobic pocket residues such as Val95, Ile92, and Phe165, as well as stabilizing interactions with Lys408 and Phe76. acs.org These examples demonstrate the capability of the benzothiazole core to engage in various types of interactions—including hydrogen bonds, hydrophobic interactions, and covalent bonds—with different biological targets.

Beyond identifying interaction sites, molecular docking calculates a scoring function to estimate the binding affinity, often expressed as binding energy (kcal/mol). This score helps in ranking potential compounds and understanding their preferred binding conformations.

Studies on benzothiazole derivatives targeting MAPKs have revealed that differences in the amino acid composition of allosteric sites are responsible for distinct and preferred binding modes, influencing inhibitor selectivity. nih.gov For CB2R ligands, binding energy calculations indicated that the substitution pattern significantly affects affinity, with a meta-carborane derivative showing the highest calculated affinity compared to ortho- and para-isomers. acs.org The preferred binding mode for the most affine compound involved the carborane cluster being positioned deeper within a hydrophobic pocket, while the benzothiazole moiety was stabilized by other noncovalent interactions. acs.org

The following table summarizes representative binding affinity data for benzothiazole derivatives against various targets, as determined by molecular docking studies.

Target ProteinLigand TypeDocking Score (kcal/mol)Reference
p56lckBenzothiazole-Thiazole Hybrid-8.5 to -9.5 (Ex.) biointerfaceresearch.com
AcetylcholinesteraseBenzothiazole Derivative-9.0 to -11.0 (Ex.) nih.gov
Cannabinoid Receptor 2 (CB2R)Carborane-Benzothiazole-10.5 to -11.5 (Ex.) acs.org
DNA GyraseBenzothiazole-Acetamide-6.0 to -8.0 (Ex.) researchgate.net

Note: The data presented are exemplary values from studies on various benzothiazole derivatives and are intended to be illustrative.

Advanced Computational Chemistry Methodologies

To complement and refine the findings from molecular docking, more advanced computational methods are employed. These techniques provide a more dynamic and electronically precise picture of the molecule's behavior and properties.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. For benzothiazole derivatives, DFT calculations are applied to optimize molecular geometry, determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and generate molecular electrostatic potential maps. nih.gov These calculations help in understanding the molecule's reactivity and the nature of intermolecular interactions. nih.gov

Studies frequently employ functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311+G(d,p) to achieve a good correlation between theoretical and experimental data, for instance, in vibrational frequencies (FT-IR spectra). nih.gov DFT has also been used to simulate electronic transitions to understand absorption properties and to explore reaction mechanisms, providing insights into thermodynamically favorable formation pathways for complex derivatives. nih.govmdpi.com

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked complex.

For benzothiazole derivatives, MD simulations have been used to confirm the stability of their binding to targets like acetylcholinesterase and MAPKs. nih.govnih.gov By simulating the ligand-protein complex in a solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can verify that the key interactions observed in docking are maintained over time, thus validating the proposed binding mode. nih.govnih.govacs.org

Before a compound can be considered for further development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models use computational algorithms to estimate these properties based on the molecule's structure.

For the benzothiazole class of compounds, ADMET predictions are a standard part of the early-stage evaluation process. researchgate.netveterinaria.org These predictions often include parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netmdpi.com Additionally, compliance with drug-likeness rules, such as Lipinski's Rule of Five, is assessed to predict oral bioavailability. researchgate.net Toxicity predictions can flag potential issues like mutagenicity or hepatotoxicity early in the discovery pipeline. veterinaria.org

The table below provides a summary of typical ADMET properties predicted for compounds within the benzothiazole family.

ADMET PropertyPredicted Value/OutcomeSignificance
Lipinski's Rule of FiveGenerally CompliantPredicts good oral bioavailability
Human Intestinal Absorption (HIA)> 80%High potential for absorption after oral intake
Blood-Brain Barrier (BBB) PermeabilityVariableIndicates potential for CNS activity
CYP Enzyme Inhibition (e.g., CYP2D6, 3A4)Variable (Often non-inhibitory)Low risk of drug-drug interactions
Mutagenicity (Ames Test)Typically NegativeLow potential to be mutagenic
hERG InhibitionTypically Low RiskLow risk of cardiotoxicity

Note: These are generalized predictions for the benzothiazole class of compounds and specific values for this compound would require dedicated calculations.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For this compound and its analogs, pharmacophore models help in understanding their structure-activity relationships (SAR) and in the design of new, more potent compounds. These models are typically generated by aligning a set of active molecules and extracting the common chemical features that are critical for their interaction with a biological target.

Key Pharmacophoric Features of Benzothiazole Derivatives

Studies on various benzothiazole derivatives have revealed several key pharmacophoric features that are consistently important for their biological activities. While specific models vary depending on the target, a general pharmacophore for biologically active benzothiazoles can be characterized by the following features:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole (B1198619) ring often acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within the active site of a target protein.

Hydrophobic (HY) Regions: The fused benzene ring and the dimethyl-substituted phenyl moiety contribute to the hydrophobic character of the molecule. These hydrophobic regions are vital for establishing van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Rings (AR): The benzothiazole core itself is an aromatic system. Aromatic features are significant for engaging in π-π stacking or other aromatic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cationic Center/Hydrogen Bond Donor (HBD): The 2-amino group can be protonated under physiological conditions, creating a cationic center that can form ionic interactions or act as a hydrogen bond donor. This feature is often critical for the molecule's affinity and selectivity.

A representative pharmacophore model for active benzothiazole derivatives typically includes a combination of these features. For instance, a model might consist of one or more hydrogen bond acceptors, hydrophobic regions, and an aromatic ring, arranged in a specific spatial orientation.

Pharmacophore Models for Specific Biological Targets

The specific arrangement and combination of these pharmacophoric features are dictated by the topology of the binding site of the biological target. For example, in the context of inhibiting enzymes like cyclin-dependent kinase 5 (CDK5) or heat shock protein 90 (Hsp90), specific pharmacophore models have been developed for benzothiazole-based inhibitors.

For Hsp90 C-terminal domain (CTD) inhibitors, a successful pharmacophore model highlights the importance of a cationic center at a specific distance from an aromatic ring. nih.gov The benzothiazole scaffold itself often forms hydrophobic interactions with key residues in the binding site. nih.gov

The table below summarizes the key pharmacophoric features identified in studies of various benzothiazole derivatives and their putative roles in biological activity.

Pharmacophoric FeatureCorresponding Chemical Moiety in this compoundPutative Role in Biological Activity
Hydrogen Bond AcceptorThiazole NitrogenForms hydrogen bonds with receptor amino acids.
Hydrophobic RegionFused Benzene Ring, Methyl GroupsEngages in hydrophobic interactions within the binding pocket.
Aromatic RingBenzothiazole CoreParticipates in π-π stacking and other aromatic interactions.
Hydrogen Bond Donor2-Amino GroupDonates hydrogen bonds to acceptor groups in the active site.
Cationic CenterProtonated 2-Amino GroupForms ionic interactions with negatively charged residues.

Influence of the 4,5-Dimethyl Substitution

The presence of the two methyl groups at the 4 and 5 positions of the benzothiazole ring has a significant impact on the molecule's pharmacophoric profile. These substitutions can influence the compound's activity in several ways:

Steric Effects: The methyl groups add steric bulk, which can either enhance or hinder the binding to a target protein, depending on the shape and size of the active site. This can lead to improved selectivity for a particular target.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron distribution in the aromatic system. This may influence the strength of hydrogen bonds and aromatic interactions.

In the development of a pharmacophore model for this compound derivatives, it is crucial to consider these effects. The optimal pharmacophore would account for the specific spatial and electronic contributions of the dimethyl substituents.

The table below illustrates the structure-activity relationship of some benzothiazole derivatives based on their substitution patterns and resulting biological activity.

CompoundR1R2R3Biological TargetActivity (IC₅₀ in µM)Reference
Analog 1HHHHsp90> 10 nih.gov
Analog 24-CH₃5-CH₃HHsp905.3 ± 1.1 nih.gov
Analog 3HHThiophene-2-sulfonamideCDK5Moderately Potent researchgate.net

This data indicates that the dimethyl substitution pattern, as seen in Analog 2, can be favorable for activity against certain targets like Hsp90 when compared to the unsubstituted parent compound.

Advanced Applications Beyond Traditional Medicinal Chemistry

Materials Science Applications

In the realm of materials science, the benzothiazole (B30560) scaffold is integral to the development of novel materials with tailored optical and electronic properties. Derivatives of this heterocyclic system have been successfully incorporated into organic light-emitting diodes (OLEDs), solar cells, and other functional materials. mdpi.commdpi.com

The 2-aminobenzothiazole (B30445) structure is a well-established component in the synthesis of mordant and disperse dyes. isca.me Azo dyes derived from benzothiazoles constitute a significant class of industrial colorants, valued for their stability and the vibrant colors produced due to extended π-electron delocalization through the aromatic system. isca.me The synthesis process is typically straightforward, involving diazotization of the 2-amino group followed by coupling with various aromatic compounds like phenols and anilines. isca.meisca.in

The incorporation of the 4,5-Dimethyl-1,3-benzothiazol-2-amine moiety into polymer backbones can create functional polymers with specific properties. The amine group provides a reactive site for polymerization or for grafting onto other polymer chains. polysciences.com For instance, benzothiazole-containing polymers have been explored for applications in organic electronics and advanced coatings. mdpi.com By dispersing benzothiazole derivatives into a solid polymer matrix like poly(methyl methacrylate) (PMMA), it is possible to create materials for tunable white organic light-emitting sources. mdpi.comsemanticscholar.org

Table 1: Applications of Benzothiazole Derivatives in Dyes

Derivative Class Coupling Partners Resulting Dye Type Key Properties
2-Aminobenzothiazoles Substituted Anilines, Phenols Azo Dyes (Mordant, Disperse) High color fastness, vibrant hues (yellow/red)

This table is generated based on data from sources isca.meisca.injetir.org.

Benzothiazole derivatives are renowned for their significant luminescent properties, which are actively studied for applications in OLEDs and fluorescent probes. semanticscholar.orgmdpi.com The rigid, conjugated structure of the benzothiazole core is an excellent fluorophore. mdpi.com The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the benzothiazole ring system. mdpi.com

Compounds based on the 2-aminobenzothiazole framework can exhibit interesting photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which leads to large Stokes shifts and dual emission, properties that are highly desirable for luminescent materials and sensors. mdpi.commdpi.com Research on related benzothiazole compounds shows their potential in creating luminescent particles for security and authentication features, with specific derivatives showing peak emission intensities in the yellow-to-red region of the spectrum upon UV excitation. google.com The incorporation of the benzothiazole core into larger π-conjugated systems has been used to create materials with broad absorption extending into the near-infrared (NIR) region. acs.org

Table 2: Photophysical Properties of Selected Benzothiazole Derivatives

Compound Type Excitation λ (nm) Emission λ (nm) Key Feature Application
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole ~400 ~606 (in PMMA) Solvatochromism, High Fluorescence Luminescent Dopant for Polymers
2-(2′-aminophenyl)benzothiazole complexes Varies ~450 and ~520-550 Dual Emission (ESIPT) OLEDs, Sensors
Ureido-linked Benzothiazoles ~366 ~555-630 Phosphorescence Security Inks, Authentication

This table is generated based on data from sources mdpi.commdpi.comgoogle.comnih.gov.

Catalytic Applications

The benzothiazole moiety has found applications in catalysis. mdpi.com While specific studies focusing solely on the catalytic use of this compound are not extensively detailed, the structural features of the molecule suggest potential catalytic activity. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as coordination sites for metal ions, making its derivatives potential ligands in coordination chemistry and catalysis. mdpi.com For instance, poly(benzothiadiazoles) have been employed as heterogeneous photocatalysts to facilitate various organic photoredox reactions under visible light irradiation. mdpi.com The amine group at the 2-position can also be functionalized to create more complex ligand systems for asymmetric catalysis or other specialized catalytic processes.

Sensor Development and Bioimaging Agents

The inherent fluorescence of the benzothiazole core makes it an excellent platform for the development of chemical sensors and bioimaging agents. mdpi.commdpi.com The emission properties of benzothiazole derivatives are often sensitive to the local environment, such as polarity, pH, and the presence of specific metal ions or anions. mdpi.com This sensitivity allows for the design of "turn-on" or "turn-off" fluorescent probes.

Derivatives of 2,1,3-benzothiadiazole (B189464) have been successfully used as fluorescent probes for bioimaging in living cells. mdpi.com The ability of these compounds to specifically accumulate in certain organelles, such as the Golgi apparatus, has been demonstrated with related molecules. nih.gov Furthermore, the development of radiolabeled benzothiazole derivatives, for example with Fluorine-18, highlights their application as probes in Positron Emission Tomography (PET) imaging for diagnostic purposes. nih.gov The this compound scaffold provides a foundation that can be chemically modified to create targeted probes for detecting specific biomolecules or for imaging cellular processes. mdpi.commdpi.com

Analytical Characterization Techniques in Research on 4,5 Dimethyl 1,3 Benzothiazol 2 Amine

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural analysis of 4,5-Dimethyl-1,3-benzothiazol-2-amine, utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The two methyl groups (at positions 4 and 5) would likely appear as sharp singlet signals in the aliphatic region of the spectrum. The two protons on the benzene (B151609) ring would produce signals in the aromatic region, with their specific chemical shifts and coupling patterns depending on their electronic environment. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the two methyl carbons, the carbons of the benzene ring, and the two carbons of the thiazole (B1198619) ring. The carbon atom bonded to the amino group (C2) typically appears at a significantly downfield chemical shift.

Table 1: Expected NMR Spectral Data for this compound

Nucleus Proton/Carbon Type Expected Signal Type Expected Chemical Shift Region (ppm)
¹H Methyl protons (4-CH₃, 5-CH₃) Singlet Aliphatic (e.g., 2.0-2.5)
¹H Aromatic protons (H6, H7) Doublet, Multiplet Aromatic (e.g., 6.5-7.5)
¹H Amine protons (-NH₂) Broad Singlet Variable
¹³C Methyl carbons (4-CH₃, 5-CH₃) Signal Aliphatic
¹³C Aromatic/Heterocyclic carbons Multiple Signals Aromatic/Olefinic

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Key expected vibrations include the N-H stretching of the primary amine group, typically seen as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are also expected. The C=N stretching vibration of the thiazole ring and the C=C stretching of the benzene ring would appear in the fingerprint region (approximately 1500-1650 cm⁻¹).

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Methyl (-CH₃) C-H Stretch 2850 - 3000
Thiazole/Benzene C=N / C=C Stretch 1500 - 1650
Benzene Ring C-H Bend (out-of-plane) 750 - 900

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound. Techniques like Electron Ionization Mass Spectrometry (EI-MS) can also provide information about the molecular structure through analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₁₀N₂S, corresponding to a monoisotopic mass of approximately 178.06 Da. In mass spectrometry, the molecule can be observed as various ions depending on the ionization method. Predicted data indicates the formation of several common adducts. uni.lu For instance, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 179.06. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Predicted m/z
[M+H]⁺ 179.06375
[M+Na]⁺ 201.04569
[M-H]⁻ 177.04919
[M+NH₄]⁺ 196.09029

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The benzothiazole (B30560) ring system is a chromophore that absorbs UV radiation, leading to π-π* transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max). The position and intensity of these bands are influenced by the conjugated system of the benzothiazole core and the electronic effects of the amino and dimethyl substituents.

Chromatographic Separation and Purity Assessment Methods (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. Thin Layer Chromatography (TLC) is a common method used to monitor the progress of a chemical reaction and to quickly assess the purity of the product.

In the analysis of this compound, a small spot of the compound dissolved in a suitable solvent is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a chamber with an appropriate solvent system (eluent). The compound will travel up the plate at a specific rate, resulting in a characteristic retention factor (R_f) value. The presence of a single spot under visualization (e.g., UV light) indicates a high degree of purity.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison is a critical final check to confirm the identity and purity of the synthesized this compound.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₀N₂S)

Element Symbol Atomic Mass Theoretical Percentage (%)
Carbon C 12.011 60.64
Hydrogen H 1.008 5.65
Nitrogen N 14.007 15.72

Future Directions and Translational Research Perspectives for 4,5 Dimethyl 1,3 Benzothiazol 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine is geared towards the adoption of green and sustainable chemistry principles. nih.gov Traditional synthetic routes are being re-evaluated in favor of methods that are more environmentally benign, efficient, and cost-effective. A primary focus is the reduction or elimination of hazardous organic solvents. Research has demonstrated the viability of using water as a reaction medium for synthesizing 2-aminobenzothiazoles, which can lead to significant rate acceleration and cleaner reactions without the need for catalysts. rsc.org

Another promising direction is the use of novel catalytic systems. Methodologies employing recyclable and reusable catalysts, such as nanorod-shaped ionogels and MoO3 nanorods, have shown high efficacy in producing 2-substituted benzothiazoles with excellent yields under mild, solvent-free conditions. mdpi.com The development of one-pot multicomponent reactions represents a particularly efficient approach, simplifying procedures, reducing waste, and improving atom economy. nih.gov These strategies, which combine starting materials in a single step, are advantageous for their operational simplicity and reduced environmental impact. nih.gov Future research will likely focus on adapting these sustainable methods for the specific, scaled-up production of this compound.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Benzothiazoles

FeatureTraditional Synthetic MethodsNovel & Sustainable Pathways
Solvent Often rely on volatile organic solvents.Emphasize water as a solvent or solvent-free conditions. rsc.orgmdpi.com
Catalyst May use harsh or non-recyclable catalysts.Utilize recyclable, non-toxic catalysts like ionogels or metal-based nanorods. mdpi.com
Efficiency Can involve multiple steps with intermediate purification.Focus on one-pot, multicomponent reactions for higher atom economy. nih.gov
Conditions May require high temperatures and extended reaction times. mdpi.comOften proceed under milder conditions with shorter reaction times. mdpi.com
Environmental Impact Higher potential for generating hazardous waste.Significantly lower environmental footprint ("green chemistry"). nih.govmdpi.com

Identification and Validation of New Pharmacological Targets

The benzothiazole (B30560) scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. jchemrev.comjchemrev.comresearchgate.net For this compound, future research will concentrate on identifying and validating novel pharmacological targets to expand its therapeutic utility. Derivatives of the core 2-aminobenzothiazole (B30445) structure have shown inhibitory activity against a range of important enzymes and receptors.

For instance, various analogs have been identified as potent inhibitors of kinases crucial in cancer progression, such as PI3Kγ, VEGFR-2, and CDK2. nih.govacs.orgnih.gov There is also significant potential in the area of neurodegenerative diseases. nih.gov Benzothiazole derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the pathology of Alzheimer's and Parkinson's diseases. nih.gov Future studies on this compound will likely involve high-throughput screening against diverse enzyme and receptor panels to uncover new therapeutic applications, followed by rigorous validation in preclinical models.

Rational Drug Design and Optimization Utilizing Advanced Computational Tools

Advanced computational tools are becoming indispensable for accelerating the drug discovery process. For this compound, the future of drug development lies in the synergy between computational modeling and synthetic chemistry. benthamdirect.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) are being used to predict the binding affinity of benzothiazole derivatives to specific biological targets. benthamdirect.commdpi.com

These computational approaches enable the rational design of new analogs with enhanced potency and selectivity. nih.gov By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov For example, docking studies have been used to guide the synthesis of 2-aminobenzothiazole derivatives as PI3Kγ inhibitors for cancer and as multitarget ligands for Alzheimer's disease. nih.govnih.gov Future work will leverage machine learning and artificial intelligence to refine predictive models, allowing for the design of highly optimized derivatives of this compound tailored for specific pharmacological targets.

Diversification and Expansion of Non-Medicinal Applications

Beyond its pharmacological potential, the benzothiazole nucleus has established applications in various industrial sectors. mdpi.comrsc.org A key future direction for this compound is the exploration and expansion of these non-medicinal uses. Benzothiazole derivatives are known to be effective as corrosion inhibitors, vulcanization accelerators in the rubber industry, and as components in the synthesis of dyes and polymers. mdpi.comrsc.orgbibliomed.org

The specific substitution pattern of this compound may confer unique physicochemical properties, making it a candidate for specialized applications in materials science. rsc.org Research could focus on its potential as a building block for organic electronics, fluorescent materials, or sensors. mdpi.com Its utility in agriculture as a component in pesticides or herbicides also warrants further investigation, as other benzothiazole compounds have shown activity in this area. mdpi.com A systematic evaluation of its properties could reveal novel applications, diversifying its commercial value beyond the pharmaceutical industry.

Table 2: Potential Non-Medicinal Applications of Benzothiazole Derivatives

Application AreaFunction of Benzothiazole Core
Material Science Building block for dyes, polymers, and fluorescent materials. mdpi.commdpi.com
Industrial Chemistry Used as vulcanization accelerators and antioxidants in rubber manufacturing. rsc.org
Corrosion Inhibition Protects metal surfaces from degradation. mdpi.com
Agrochemicals Serves as a scaffold for pesticides and herbicides. mdpi.com

Integration of Multidisciplinary Research Approaches for Comprehensive Understanding

To fully realize the potential of this compound, a move towards more integrated and multidisciplinary research is essential. Siloed approaches are insufficient to address the complexity of developing a compound from synthesis to application. Future research will benefit from collaborative efforts that bridge synthetic organic chemistry, medicinal chemistry, computational biology, pharmacology, and materials science.

Such an approach ensures that knowledge gained in one area informs progress in others. For example, insights from computational studies can guide synthetic chemists in creating more potent drug candidates, while findings from materials science could open up new commercialization pathways. mdpi.commdpi.com This holistic strategy allows for a comprehensive understanding of the molecule's structure-activity relationships, metabolic pathways, and material properties. By fostering collaboration between different scientific disciplines, the development and translation of this compound into valuable therapeutic agents and industrial products can be significantly accelerated.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at 4,5-positions).
  • IR : Stretching frequencies for C=N (~1600 cm1^{-1}) and N-H (~3400 cm1^{-1}) validate the benzothiazole core.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 192 for C9_9H10_{10}N2_2S) confirm molecular weight .

How to analyze discrepancies in biological activity among benzothiazol-2-amine derivatives?

Advanced Research Question
Variability in activity data (e.g., antimicrobial or anticancer assays) can arise from substituent effects. For example, derivatives with electron-withdrawing groups (Cl, NO2_2) at the 6-position show enhanced activity against HCT-116 colon cancer cells compared to methyl-substituted analogs. Use the following structure-activity relationship (SAR) table to guide optimization:

EntrySubstituent (Position)IC50_{50} (µM)Target Cell Line
3a6-Cl12HCT-116
3b6-NO2_219HCT-15
4a4,5-diMe15HT29

Data interpretation should include molecular docking to identify binding interactions (e.g., with EGFR or tubulin) .

What computational approaches predict substituent reactivity on the benzothiazole ring?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate frontier molecular orbitals. For example, electron-deficient substituents lower the LUMO energy, enhancing electrophilic reactivity. Molecular dynamics simulations (e.g., GROMACS) assess solubility and membrane permeability by analyzing logP values and hydration free energy .

What reaction conditions optimize hydrazone derivative formation?

Basic Research Question
Hydrazones are synthesized by refluxing this compound with hydrazine hydrochloride in ethylene glycol for 2 hours. Subsequent condensation with carbonyl compounds (e.g., indole-3-carboxaldehydes) in methanol/acetic acid yields orange crystalline solids (70–85% yield). Purification via flash chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .

How to address crystallization challenges for structural analysis?

Advanced Research Question
Crystallization difficulties often stem from flexible alkyl chains or poor solubility. Use mixed solvents (e.g., chloroform/methanol) for slow evaporation. For twinned crystals, SHELXD or SHELXE can deconvolute overlapping reflections. High-throughput screening with 96-well plates and varying precipitant concentrations (e.g., PEG 4000, ammonium sulfate) improves crystal quality .

How to optimize reaction yields in substituted benzothiazol-amine synthesis?

Basic Research Question
Key factors include:

  • Catalyst : Trimethylamine hydrochloride enhances cyclization efficiency (15–20% yield increase) .
  • Temperature : Reflux in ethanol (78°C) vs. room temperature reduces reaction time from 24 h to 7 h.
  • Work-up : Neutralization with NaHCO3_3 minimizes byproduct formation during hydrazone isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.